methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate, a mixture of diastereomers, is a chemical compound with significant potential in various scientific research fields. This compound is characterized by the presence of a cyclobutane ring substituted with a hydroxyethyl group and a carboxylate ester group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-hydroxyethylcyclobutane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium methoxide (NaOMe) can be employed.
Major Products Formed
Oxidation: Formation of 3-(2-carboxyethyl)cyclobutane-1-carboxylate.
Reduction: Formation of 3-(2-hydroxyethyl)cyclobutanol.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active hydroxyethylcyclobutane moiety.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-hydroxyethyl)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Ethyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate: Similar structure but with an ethyl ester group.
Methyl 3-(2-hydroxypropyl)cyclobutane-1-carboxylate: Similar structure but with a hydroxypropyl group.
Uniqueness
Methyl 3-(2-hydroxyethyl)cyclobutane-1-carboxylate is unique due to its specific combination of functional groups and the presence of a cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2231673-89-3 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.